1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea features a benzodioxole moiety linked via a urea bridge to a 1,3-oxazolidin-2-one ring substituted with a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O8/c1-27-17-7-13(8-18(28-2)19(17)29-3)24-10-14(32-21(24)26)9-22-20(25)23-12-4-5-15-16(6-12)31-11-30-15/h4-8,14H,9-11H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBLNLCAUGTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea” typically involves multi-step organic synthesis. The process might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxazolidinone ring: This can be synthesized from amino alcohols and carbonyl compounds.
Coupling reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with a urea derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions might occur at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Therapeutic Agents: Could be explored for its potential therapeutic effects in treating diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The benzodioxole and oxazolidinone rings could play crucial roles in binding to the target, while the urea moiety might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Diversity: The target compound's 1,3-oxazolidin-2-one core differs from the imidazolidin-2-one in and the pyrazole in . Oxazolidinones are known for antibiotic activity (e.g., linezolid), while imidazolidinones and pyrazoles are explored for anticonvulsant and anti-inflammatory properties . The trifluoromethyl group in may enhance lipophilicity and metabolic resistance compared to the trimethoxyphenyl group in the target compound .
In contrast, the 4-methoxyphenyl group in lacks the synergistic steric and electronic effects of tri-substitution. The benzodioxole moiety, common to both the target compound and , is associated with improved bioavailability due to reduced oxidative metabolism .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 382.41 g/mol. The structure includes a benzodioxole moiety and an oxazolidinone ring, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.41 g/mol |
| CAS Number | 954676-45-0 |
| LogP | 3.9534 |
| Polar Surface Area | 84.402 Ų |
Anticancer Properties
Research indicates that compounds similar to the one in focus exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A study involving oxazolidinone derivatives demonstrated that modifications in the oxazolidinone structure could enhance cytotoxicity against cancer cells by targeting specific kinases involved in cell proliferation pathways .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cancer progression, such as LIM kinase (LIMK) and glycogen synthase kinase 3 beta (GSK3B). These kinases are crucial in regulating cell cycle and apoptosis pathways .
- Induction of Apoptosis : The compound may promote apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic pathways.
- Regulation of Gene Expression : By influencing transcription factors associated with cell survival and proliferation, it can alter gene expression patterns that favor tumor suppression.
Study 1: Antitumor Efficacy
In a xenograft model study, a compound structurally related to our focus compound showed promising antitumor efficacy. The study reported a significant reduction in tumor size when administered at specific dosages over a defined period .
Study 2: In Vivo Pharmacokinetics
Pharmacokinetic studies indicated that the compound exhibits favorable absorption and distribution characteristics. It showed a half-life conducive to maintaining therapeutic levels in plasma, which is critical for effective treatment regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
